molecular formula C13H17FN2 B1468243 1-Cyclopropyl-3-(2-fluorophenyl)piperazine CAS No. 1248907-65-4

1-Cyclopropyl-3-(2-fluorophenyl)piperazine

Cat. No.: B1468243
CAS No.: 1248907-65-4
M. Wt: 220.29 g/mol
InChI Key: RIBQZXKPGOLJEX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-fluorophenyl)piperazine is a chemical compound with the molecular formula C13H17FN2 and a molecular weight of 220.29 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(2-fluorophenyl)piperazine is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: This compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Cyclopropyl-3-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-Cyclopropyl-4-(2-fluorophenyl)piperazine
  • 1-Cyclopropyl-3-(4-fluorophenyl)piperazine
  • 1-Cyclopropyl-3-(2-chlorophenyl)piperazine

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring, which can influence their chemical properties and applications .

Properties

IUPAC Name

1-cyclopropyl-3-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBQZXKPGOLJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265511
Record name 1-Cyclopropyl-3-(2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248907-65-4
Record name 1-Cyclopropyl-3-(2-fluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248907-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-3-(2-fluorophenyl)piperazine
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1-Cyclopropyl-3-(2-fluorophenyl)piperazine
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Reactant of Route 4
1-Cyclopropyl-3-(2-fluorophenyl)piperazine
Reactant of Route 5
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Reactant of Route 6
1-Cyclopropyl-3-(2-fluorophenyl)piperazine

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